molecular formula C12H4Cl2F6N4OS B1672679 Fipronil CAS No. 120068-37-3

Fipronil

Cat. No. B1672679
M. Wt: 437.1 g/mol
InChI Key: ZOCSXAVNDGMNBV-UHFFFAOYSA-N
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Description

Fipronil is a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family . It disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels . This causes hyperexcitation of contaminated insects’ nerves and muscles .


Synthesis Analysis

Commercially, fipronil is synthesized by oxidation of thiopyrazole with oxidizing agents in the presence of suitable solvents . The process makes use of corrosive and expensive chemicals such as trifluoroacetic acid/hydrogen peroxide, m-chloroperbenzoic acid/dichloromethane/chloroform, and the like .


Molecular Structure Analysis

Fipronil is a member of the class of pyrazoles that is 1H-pyrazole substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfinyl, and amino groups, respectively . It is a nitrile, a dichlorobenzene, a primary amino compound, a member of pyrazoles, a sulfoxide, and a member of (trifluoromethyl)benzenes .


Physical And Chemical Properties Analysis

Fipronil is a white powder with a moldy odor . It is degraded slightly by sunlight, stable at normal temperatures for one year, and is not stable in the presence of metal ions .

Scientific Research Applications

Neurotoxicity in Aquatic Vertebrates

Research has demonstrated the developmental neurotoxicity of fipronil in zebrafish embryos and larvae, highlighting its potential to cause notochord degeneration and locomotor defects. This phenomenon is indicative of fipronil's capacity to disrupt the development of spinal locomotor pathways in fish by inhibiting glycine receptor subtypes, a novel mechanism for its toxicity in vertebrates (Stehr et al., 2006).

Oxidative Stress and Metabolism

Fipronil's toxicological profile extends to its ability to induce oxidative stress and disrupt metabolic processes in animals. Studies have shown that fipronil can cause neurotoxic, hepatotoxic, nephrotoxic, reproductive, and cytotoxic effects, with oxidative stress being a significant contributing factor. This aspect underscores the importance of understanding fipronil's metabolic pathways and its interaction with various enzymes, shedding light on the underlying mechanisms of its toxicity (Wang et al., 2016).

Environmental Impact and Ecosystem Disruption

Fipronil's application near aquatic environments has raised concerns about its impact on non-target species, particularly in estuarine ecosystems. Research has shown that fipronil can be highly toxic to certain aquatic organisms, such as the estuarine copepod Amphiascus tenuiremis, affecting their development, fertility, and reproduction. This highlights the potential ecological risks associated with fipronil contamination in water bodies, emphasizing the need for careful management of its use in proximity to sensitive environments (Chandler et al., 2004).

Resistance in Agricultural Pests

The use of fipronil in agriculture to control pests like the cattle tick Rhipicephalus (Boophilus) microplus has led to the emergence of resistance. Studies have focused on diagnosing fipronil resistance using in vitro larval bioassays, providing valuable insights for the development of effective control strategies against resistant tick populations. This research underscores the challenges posed by pesticide resistance and the importance of monitoring and managing its use to sustain its effectiveness in pest control (Castro-Janer et al., 2010).

Potential Therapeutic Interventions

Exploring the protective effects of compounds like cerium oxide nanoparticles against fipronil-induced toxicity opens new avenues for mitigating its adverse impacts. For instance, studies have shown that cerium oxide nanoparticles can alleviate oxidative stress, apoptosis, and reproductive dysfunction in male albino rats exposed to fipronil, suggesting potential therapeutic applications for reducing fipronil's toxicity in affected organisms (Saleh et al., 2020).

Safety And Hazards

Direct, short-term contact with skin can result in slight skin irritation . When individuals have eaten fipronil, reported health effects included sweating, nausea, vomiting, headache, stomach pain, dizziness, weakness, and seizures . Signs and symptoms from a brief exposure to fipronil generally improve and clear up without treatment .

Future Directions

Biodegradation is deemed to be the most effective and environmentally friendly method for the removal of fipronil . Many unanswered questions exist regarding the environmental fate and degradation mechanisms of this pesticide . The genes and enzymes responsible for biodegradation remain largely unexplained, and biomolecular techniques need to be applied in order to gain a comprehensive understanding of these issues .

properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile
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InChI

InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2
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InChI Key

ZOCSXAVNDGMNBV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F
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Molecular Formula

C12H4Cl2F6N4OS
Record name FIPRONIL
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DSSTOX Substance ID

DTXSID4034609
Record name Fipronil
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Molecular Weight

437.1 g/mol
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Physical Description

Solid;, WHITE POWDER.
Record name Fipronil
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Solubility

In water, 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled), all at 20 °C, In water, 2 mg/L, In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0, In acetone, >50%; corn oil >10,000 mg/L, Solubility in water: very poor
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Density

1.477-1.626 at 20 °C
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Vapor Pressure

2.78X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Fipronil is a second-generation phenilpirazol insecticide that is used in agriculture and veterinary medicine for protection against fleas, ticks, ants, cockroaches and other pests. The insecticide blocks the chloride channels associated with the gamma-amino butyric acid (GABA) receptors in mammals and the chloride channels associated with the GABA and glutamate (Glu) receptors in insects., GABA-gated chloride channel antagonists., MicroRNAs (miRNAs), which are a class of small noncoding RNAs, can modulate the expression of many protein-coding genes when an organism is exposed to an environmental chemical. We previously demonstrated that miR-155 was significantly downregulated in adult zebrafish (Danio rerio) in response to fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl) phenyl]-4-[(trifluoromethyl) sulphinyl]-1H-pyrazole-3-carbonitrile) exposure. However, the regulation of this miRNA's predicted target gene cyb561d2, which is a member of the cytochrome b561 (cyt b561) family involved in electron transfer, cell defence, and chemical stress, has not been experimentally validated to date. In this study, we evaluated the effects of fipronil on miR-155 and cyb561d2 in zebrafish. The expression of miR-155 was downregulated, whereas cyb561d2 was upregulated in both mRNA and protein level in a dose-dependent manner upon stimulation of fipronil. The dual luciferase report assay demonstrated that miR-155 interacted with cyb561d2 3'-untranslated regions (3'-UTR). The expression of cyb561d2 was reduced in both mRNA and protein levels when ZF4 cells were transfected with an miR-155 mimic, whereas its expression levels of both mRNA and protein were increased when endogenous miR-155 was inhibited by transfection with an miR-155 inhibitor. The results improved our understanding of molecular mechanism of toxicity upon fipronil exposure, and presents miR-155 as a potential novel toxicological biomarker for chemical exposure., Fipronil is the first phenylpyrazole insecticide widely used in controlling pests, including pyrethroid, organophosphate and carbamate insecticides. It is generally accepted that fipronil elicits neurotoxicity via interactions with GABA and glutamate receptors, although alternative mechanisms have recently been proposed. This study evaluates the genotoxicity of fipronil and its likely mode of action in Drosophila S2 cells, as an in vitro model. Fipronil administrated the concentration- and time-dependent S2 cell proliferation. Intracellular biochemical assays showed that fipronil-induced S2 cell apoptosis coincided with a decrease in the mitochondrial membrane potential and an increase reactive oxygen species generation, a significant decrease of Bcl-2 and DIAP1, and a marked augmentation of Cyt c and caspase-3. Because caspase-3 is the major executioner caspase downstream of caspase-9 in Drosophila, enzyme activity assays were used to determine the activities of caspase-3 and caspase-9. Our results indicated that fipronil effectively induced apoptosis in Drosophila S2 cells through caspase-dependent mitochondrial pathways., For more Mechanism of Action (Complete) data for Fipronil (7 total), please visit the HSDB record page.
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Product Name

Fipronil

Color/Form

White solid

CAS RN

120068-37-3
Record name Fipronil
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Record name fipronil (ISO); (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-trifluoromethylsulfinyl-pyrazole-3-carbonitrile
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Melting Point

200-201 °C, 201 °C
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Synthesis routes and methods I

Procedure details

A stirred solution of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole (10.0 g) in dichloromethane (100 ml) was treated with m-chloroperbenzoic acid (4.5 g). After stirring overnight additional m-chloroperbenzoic acid (1.6 g) was added in 2 portions, and left for 2 days. The reaction product was diluted with ethyl acetate (30 ml) and then washed in turn with sodium sulphite solution (50 ml), sodium carbonate solution (50 ml) and with water (50 ml). After drying over magnesium sulphate, this was filtered and evaporated in vacuo. Purification by chromatography on silica eluting with dichloromethane gave 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulphinylpyrazole as a white solid (6.0 g), m.p. 200.5-201° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (1660 g, 14.5 mol) was added to a stirred solution of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (436 g, 1.03 mol) and boric acid (5 g, 0.08 mol) in a glass reactor at 12° C. Hydrogen peroxide (131.5 g of 35% w/w, 1.35 mol) was added over 2 hours whilst maintaining the temperature at 12° C., and the mixture kept at this temperature for a further 4-5 hours. When the transformation had reached 97-98%, or the amount of unwanted 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulphonylpyrazole reached 2% (as judged by HPLC analysis), sulphur dioxide was added to quench any remaining hydrogen peroxide, and the mixture maintained at 10-18° C. for 0.5 hour. Chlorobenzene (370 g) was added and the mixture placed under reduced pressure (from 0.17 to 0.04 atmosphere) and heated to 47-50° C. with azeotropic distillation. A homogeneous fraction containing recovered trifluoroacetic acid was obtained. During the distillation additional chlorobenzene (1625 g) was added continuously in order to maintain a constant volume. At the end of the azeotropic distillation the reactor contents were maintained at 47-50° C. under reduced pressure (0.04 atmosphere), and a homogeneous fraction of chlorobenzene distilled. After release of the vacuum, the reactor was heated to 40° C., ethanol (207 g) and chlorobenzene (235 g) added, and the mixture heated to 80° C. with stirring to give a solution. On cooling to 40° C. the product crystallised. The reactor was placed under progressively reduced pressure (from 0.13 to 0.03 atmosphere) and the ethanol distilled at 40° C. The vacuum was released and the mixture cooled to 5° C. during 3.5 hours and left for a further 0.5 hour. The product was filtered off, washed with cold chlorobenzene, then with cold aqueous ethanol, then with water, and dried in vacuo at 135° C. to give the title compound (407.5 g), in a typical yield of 89% and purity of 95.5%.
Quantity
1660 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
131.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1625 g
Type
solvent
Reaction Step Five
Yield
89%

Retrosynthesis Analysis

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